フロリジン二水和物

概要

説明

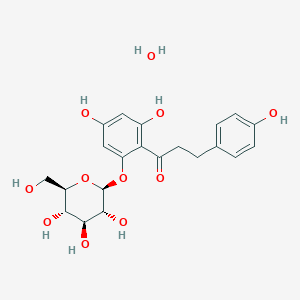

フロリジンは、フロレチンとグルコースからなる天然の配糖体で、フラボノイドの一種であるジヒドロカルコン類に属します。主にリンゴの木の樹皮やバラ科の植物に含まれています。フロリジンは甘味があり、白い結晶状をしています。 抗酸化、抗菌、抗ウイルス、抗糖尿病作用など、その生物活性は広く研究されています .

2. 製法

合成経路と反応条件: フロリジンは、化学合成や天然物からの抽出など、さまざまな方法で合成できます。 一般的な方法の1つは、リンゴの葉からメタノールと水の混合溶媒を用いてフロリジンを抽出し、クロマトグラフィー技術で精製する方法です .

工業的生産方法: 工業的には、フロリジンは通常、リンゴの樹皮から抽出されます。抽出工程では、樹皮を粉砕し、エタノールまたはメタノールを用いて溶媒抽出を行います。 抽出物は、その後、結晶化またはクロマトグラフィーなどの技術を用いて精製され、純粋なフロリジンが得られます .

科学的研究の応用

Pharmacological Applications

1.1 Antidiabetic Effects

Phlorizin is recognized as a potent inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), which play crucial roles in glucose absorption in the intestines and reabsorption in the kidneys, respectively. By inhibiting these transporters, phlorizin promotes renal glycosuria, thereby lowering blood glucose levels.

- Case Study : In diabetic mouse models, phlorizin significantly improved blood sugar levels and lipid metabolism, enhancing insulin sensitivity and reducing dyslipidemia .

1.2 Cardiovascular Protection

Research indicates that phlorizin may confer protective effects against cardiovascular diseases by reducing oxidative stress and improving endothelial function. It has been shown to increase the activity of antioxidant enzymes, which helps mitigate cellular damage caused by free radicals .

Antioxidant and Antimicrobial Properties

Phlorizin exhibits notable antioxidant activity, which has been linked to its potential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

- Antioxidant Activity : Phlorizin enhances the activity of several antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative damage .

- Antimicrobial Effects : A semi-synthetic derivative of phlorizin demonstrated significant antimicrobial activity against various pathogens, suggesting its potential use in topical formulations for skin health .

Dermo-Cosmetic Applications

Given its antioxidant properties, phlorizin is being explored for dermo-cosmetic applications. Studies have indicated that it can improve skin health by protecting against oxidative damage and promoting wound healing.

- Stability Studies : Research on a new derivative of phlorizin showed increased stability in formulations compared to the parent compound, making it more suitable for cosmetic applications .

Neurological Benefits

Emerging studies suggest that phlorizin may have neuroprotective effects. It has been reported to improve cognitive functions in animal models by inhibiting cell death in critical brain areas during ischemic conditions.

- Case Study : Phlorizin administration improved learning and memory impairments in mice subjected to cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Key Findings

The following table summarizes the key applications and findings related to phlorizin dihydrate:

作用機序

フロリジンは、主にナトリウム-グルコース共輸送体(SGLT1およびSGLT2)を阻害することで効果を発揮します。これらの輸送体への結合部位でグルコースと競合することにより、フロリジンは腎臓でのグルコース再吸収と腸でのグルコース吸収を減らし、血中のグルコースレベルを低下させます。 さらに、フロリジンはIL-1β/IKB-α/NF-KBシグナル伝達経路を調節することが示されており、抗酸化作用と抗炎症作用を発揮します .

生化学分析

Biochemical Properties

Phlorizin dihydrate interacts with various enzymes, proteins, and other biomolecules. It can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .

Cellular Effects

Phlorizin dihydrate has significant effects on various types of cells and cellular processes. It can exert its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism . It also alleviates oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Molecular Mechanism

Phlorizin dihydrate exerts its effects at the molecular level through various mechanisms. It is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood . It also suppresses the TLR4-induced NF-κB signaling pathway leading to inhibition of NO and cytokines (TNF-α and IL-6) production .

Temporal Effects in Laboratory Settings

Phlorizin dihydrate’s effects change over time in laboratory settings. It has been found to alleviate oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Dosage Effects in Animal Models

The effects of Phlorizin dihydrate vary with different dosages in animal models. In diet-induced obese animal models, the anti-obesity effect of phlorizin dihydrate was related to thermogenesis of brown adipose tissue by activating the signaling pathway Tyk2/STAT3 .

Metabolic Pathways

Phlorizin dihydrate is involved in various metabolic pathways. It is deglycosylated into phloretins in the small intestine, and these dihydrochalcones are converted further by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which represent major phase II drug-metabolizing enzymes to yield phloretin glucuronides and phloretin sulfate glucuronides .

Transport and Distribution

Phlorizin dihydrate is transported and distributed within cells and tissues. It is a competitive inhibitor of sodium–glucose cotransporters SGLT1 and SGLT2, because it could bind with the carrier that competed with D-glucose .

準備方法

Synthetic Routes and Reaction Conditions: Phlorizin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of phlorizin from apple tree leaves using a solvent mixture of methanol and water, followed by purification through chromatographic techniques .

Industrial Production Methods: In industrial settings, phlorizin is typically extracted from the bark of apple trees. The extraction process involves grinding the bark, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as crystallization or chromatography to obtain pure phlorizin .

化学反応の分析

反応の種類: フロリジンは、加水分解、酸化、還元などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: フロリジンは、酸性または酵素条件下で、フロレチンとグルコースに加水分解されます。

酸化: フロリジンは、過酸化水素などの酸化剤を用いて酸化され、フロレチンなどの酸化生成物を生成します。

主な生成物:

加水分解: フロレチンとグルコース。

酸化: フロレチンとその他の酸化生成物。

還元: ジヒドロフロリジン

類似化合物との比較

フロリジンは、ナトリウム-グルコース共輸送体に対する強力な阻害作用を持つことから、ジヒドロカルコン類の中で独特です。類似の化合物には、次のようなものがあります:

フロレチン: フロリジンのアグリコン型で、抗酸化作用と抗炎症作用でも知られています。

ナリンゲニン: 抗酸化作用と抗炎症作用が類似したフラボノイドです。

フロリジンは、ナトリウム-グルコース共輸送体の特異的な阻害作用を持つことから、糖尿病や代謝性疾患の研究において貴重な化合物となっています .

特性

CAS番号 |

7061-54-3 |

|---|---|

分子式 |

C13H12ClNOS2 |

分子量 |

297.8 g/mol |

IUPAC名 |

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |

InChIキー |

PTUQHHHUGYXBPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |

異性体SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

正規SMILES |

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |

melting_point |

110.0 °C |

物理的記述 |

Off-white powder; [ChromaDex MSDS] Solid |

ピクトグラム |

Irritant |

溶解性 |

1 mg/mL at 22 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities of phlorizin dihydrate reported in these studies?

A1: While phlorizin dihydrate itself did not show significant activity in some assays, research suggests its potential role in:

- Antiproliferative activity: Phlorizin dihydrate, present in dried apple and pear decoctions, contributed to the antiproliferative effects observed against various cancer cell lines (HeLa, LS174, MRC-5). Interestingly, the digestion process enhanced this activity, suggesting a potential role of metabolites. []

- Adsorption of other polyphenols: Bamboo shoots dietary fibers, particularly those prepared enzymatically, showed a high adsorption capacity for phlorizin dihydrate, suggesting a potential role in protecting and delivering this compound in the digestive system. []

Q2: What is the chemical structure of phlorizin dihydrate and how is it usually quantified?

A2: Phlorizin dihydrate is a dihydrochalcone glycoside.

- Structure: It consists of a phloretin aglycone (dihydrochalcone) linked to a glucose molecule via a glycosidic bond. []

- Quantification: High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is commonly employed to identify and quantify phlorizin dihydrate in various plant materials, including hawthorn and apple extracts. [, ]

Q3: How does the geographical origin of the plant source affect the phlorizin dihydrate content?

A3: Studies on hawthorn demonstrate that the geographical origin can significantly influence the content of phlorizin dihydrate. For instance, hawthorn samples from Jiangsu (China) showed distinct phlorizin dihydrate levels compared to those from Shandong, Henan, Shaanxi, and Shanxi. This difference highlights the impact of environmental factors and cultivation practices on the phytochemical composition of plants. []

Q4: What is the crystal structure of phlorizin dihydrate?

A4: The crystal structure of phlorizin dihydrate has been determined through X-ray crystallography. []* Conformation: The dihydrochalcone moiety exists in a flat, fully extended conformation. The attached glucose ring adopts a chair conformation. * Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonding contribute to the crystal packing and stability of the compound. []

Q5: Does phlorizin dihydrate contribute to the antioxidant properties of fruits?

A5: The research provided does not focus on this aspect of phlorizin dihydrate. While other phenolic compounds like catechin, found in apples, showed significant antioxidant activity against oxidative DNA damage, the specific role of phlorizin dihydrate in this context requires further investigation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。